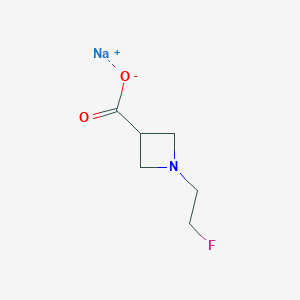

Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate

Description

Properties

IUPAC Name |

sodium;1-(2-fluoroethyl)azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.Na/c7-1-2-8-3-5(4-8)6(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCFNMYXSJYBFT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCF)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FNNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Formation of the Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate can undergo oxidation reactions, particularly at the fluoroethyl group, leading to the formation of fluoroethyl ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Fluoroethyl ketones or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Building Block: Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

Biochemical Studies: It can be used in biochemical studies to investigate the effects of fluoroethyl groups on biological systems.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate involves its interaction with molecular targets in biological systems. The fluoroethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. The azetidine ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features

| Compound Name | Substituent on Azetidine | Counterion | Key Features | Evidence ID |

|---|---|---|---|---|

| Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate | 2-fluoroethyl | Na⁺ | High solubility, fluorinated side chain | [10] |

| Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate | 2,2-difluoroethyl | K⁺ | Increased fluorine content, higher lipophilicity | [14] |

| 1-(Fluorosulfonyl)azetidine-3-carboxylic acid | Fluorosulfonyl | H⁺ | Electrophilic sulfonyl group, reactive | [12] |

| Sodium 1-(4-(5-(4-Propylphenyl)-4,5-dihydroisoxazol-3-yl)benzyl)azetidine-3-carboxylate | 4-(dihydroisoxazolyl)benzyl | Na⁺ | Bulky aromatic substituent, S1P receptor targeting | [10] |

| Methyl 1-(diphenylmethyl)azetidine-3-carboxylate | Diphenylmethyl | CH₃ | High lipophilicity, steric hindrance | [15] |

Key Observations :

- Fluorine Substitution : The 2-fluoroethyl group in the target compound balances metabolic stability and solubility. In contrast, the 2,2-difluoroethyl analog () exhibits higher lipophilicity due to additional fluorine atoms but reduced solubility compared to the sodium carboxylate form .

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., benzyl-dihydroisoxazole in ) enhance receptor binding in therapeutic contexts (e.g., S1P agonists for Multiple Sclerosis) but reduce solubility. Aliphatic fluorinated chains prioritize pharmacokinetic optimization .

- Counterion Effects : Sodium and potassium salts () demonstrate superior aqueous solubility compared to methyl esters () or free acids (), critical for bioavailability .

Key Observations :

- CuAAC Dominance : Click chemistry is widely used for azetidine functionalization (e.g., triazole formation in ), offering modularity and moderate yields (56–77%) .

- Saponification Efficiency : Conversion of methyl esters (e.g., ) to sodium carboxylates (e.g., ) via NaOH/MeOH achieves near-quantitative yields (112% reported, likely due to residual salts) .

Table 3: Comparative Properties

| Property | This compound | 1-(Fluorosulfonyl)azetidine-3-carboxylic acid | Methyl 1-(diphenylmethyl)azetidine-3-carboxylate |

|---|---|---|---|

| Solubility | High (aqueous) | Low (hydrophobic sulfonyl group) | Very low (lipophilic ester) |

| Metabolic Stability | Enhanced (C-F bond resistance) | Reactive (electrophilic sulfonyl) | Moderate (steric protection) |

| Therapeutic Potential | S1P receptor modulation (inference) | Fragment-based drug discovery | Limited (structural probe) |

Key Observations :

- Therapeutic Relevance : Sodium carboxylate derivatives () are prioritized for drug development due to solubility and target engagement (e.g., S1P agonists). Fluorosulfonyl analogs () serve as reactive fragments for covalent inhibitor discovery .

- Sodium salts generally exhibit lower toxicity compared to free acids or esters .

Biological Activity

Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate is a fluorinated azetidine derivative that has garnered interest due to its unique structural features and potential biological activities. The presence of a fluorinated ethyl group and an azetidine ring contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₆H₈FNO₂Na

- Molecular Weight : Approximately 165.13 g/mol

Structural Features :

- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its presence in various biologically active molecules.

- Carboxylate Group : This functional group may influence the compound's solubility and interaction with biological targets.

Fluorinated compounds often mimic natural molecules, potentially altering enzyme activity or receptor interactions. The azetidine structure may enhance binding affinity to specific biological targets, including enzymes involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic processes.

- Receptor Modulation : It could interact with receptors involved in signaling pathways, influencing cellular responses.

1. Anticancer Properties

Recent studies have investigated the anticancer potential of azetidine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A series of azetidine amides were tested against breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Despite showing sub-micromolar potency in vitro, these compounds demonstrated limited cellular activity due to poor membrane permeability attributed to their polar carboxylate groups .

| Compound | IC50 (μM) | Cellular Activity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Further studies needed |

| Azetidine Amides | 0.52 | Low | Poor permeability limits efficacy |

2. Enzyme Interaction Studies

Fluorinated azetidine derivatives have shown promise in modulating enzyme activity. For instance, research on related compounds indicates that fluorinated groups can enhance or inhibit enzyme function, making them suitable for drug development targeting specific metabolic pathways.

Comparative Analysis

A comparative analysis of this compound with other structurally similar compounds reveals distinct biological activities influenced by their substituents.

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Fluorinated ethyl group | Potential enzyme modulation |

| 1-(2-Fluoroethyl)azetidine-3-carboxylic acid | Single fluorine atom | Lower lipophilicity |

| Potassium 1-(difluoromethyl)azetidine-3-carboxylate | Difluoromethyl group | Enhanced stability |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate, and how do reaction conditions affect yield and purity?

- Methodology : Synthesis typically involves alkylation of azetidine-3-carboxylic acid derivatives with 2-fluoroethyl halides under basic conditions. Key steps:

- Protection of the carboxylate group (e.g., methyl ester formation) to prevent side reactions.

- Nucleophilic substitution at the azetidine nitrogen using 2-fluoroethyl bromide/iodide in polar aprotic solvents (e.g., DMF) with a base (e.g., NaH or K₂CO₃).

- Deprotection via saponification (NaOH/MeOH) to yield the sodium carboxylate.

- Optimization : Monitor reaction progress via TLC or HPLC. Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 azetidine:fluoroethyl halide) are critical for minimizing byproducts like over-alkylation .

Q. How should researchers characterize the structural integrity of this compound?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm azetidine ring integrity (δ ~3.5–4.0 ppm for CH₂ groups) and 2-fluoroethyl substituents (¹⁹F NMR: δ ~-210 to -220 ppm).

- FT-IR : Carboxylate stretching (1600–1650 cm⁻¹) and C-F bonds (1000–1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+Na]⁺ for sodium adduct).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Batch Reproducibility : Compare synthetic batches using HPLC and elemental analysis to rule out impurities.

- Biological Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and validate cell line viability (MTT assays).

- Structural Analogs : Synthesize non-fluorinated or alternative substituents (e.g., 2-chloroethyl) to isolate fluorine’s role in activity.

Q. How does the 2-fluoroethyl group influence metabolic stability compared to non-fluorinated analogs?

- Experimental Design :

- In Vitro Metabolism : Incubate compounds with liver microsomes (human/rat) and measure half-life via LC-MS.

- Cytochrome P450 Inhibition : Assess CYP3A4/2D6 activity using fluorogenic substrates.

Safety and Risk Mitigation

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact (irritant potential noted in azetidine derivatives) .

- First Aid : For inhalation, administer oxygen; for ingestion, rinse mouth with water and seek medical attention .

- Risk Assessment : Follow institutional protocols (e.g., ECHA guidelines) for fluorinated compounds due to potential bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.